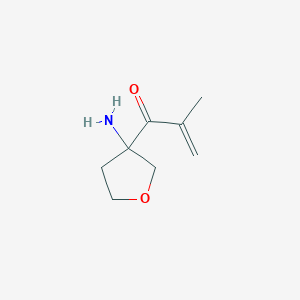
1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of an amino group attached to an oxolane ring, which is further connected to a methylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one typically involves the reaction of oxolane derivatives with appropriate amino and methylprop-2-en-1-one precursors. One common method includes the use of oxolane-3-carboxylic acid, which is first converted to its corresponding ester. This ester is then reacted with an amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxolane derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
- Oxidation products include oxolane derivatives with hydroxyl or carbonyl groups.
- Reduction products are primarily alcohol derivatives.
- Substitution reactions yield various substituted oxolane compounds .
Scientific Research Applications
1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the oxolane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Oxolane derivatives: Compounds such as tetrahydrofuran and its derivatives share the oxolane ring structure.
Aminoalkyl compounds: Compounds like aminomethylbenzoic acid have similar amino group functionalities.
Uniqueness: 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one is unique due to its combination of an oxolane ring with an amino group and a methylprop-2-en-1-one moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(3-aminooxolan-3-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)7(10)8(9)3-4-11-5-8/h1,3-5,9H2,2H3 |
InChI Key |
XTJDDQLXMAPOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



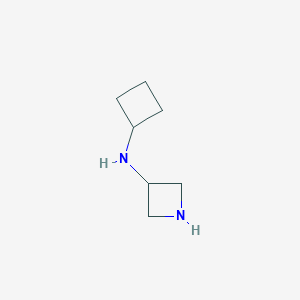
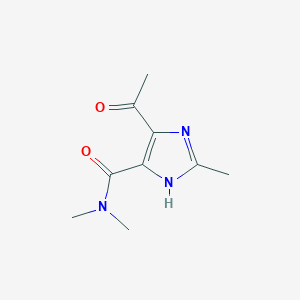
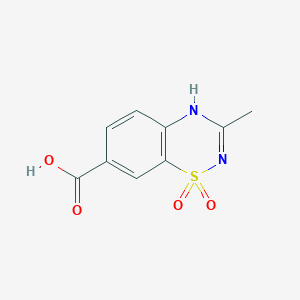
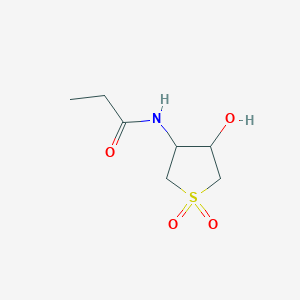
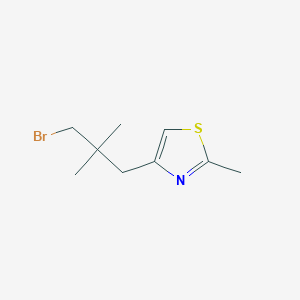
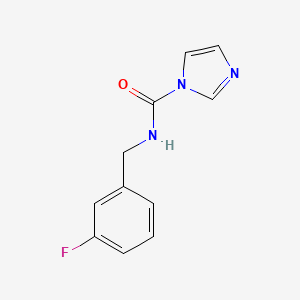
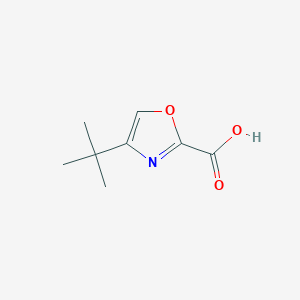
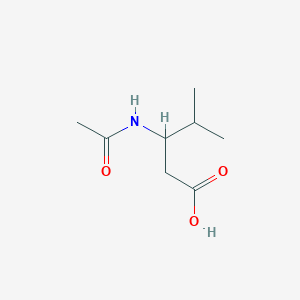

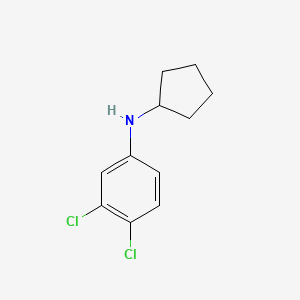

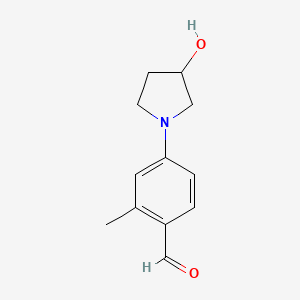
![2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)
